
Thiochroman-4-one
Overview
Description
Thiochroman-4-one is a sulfur-containing heterocyclic compound, structurally related to chromones (benzopyrans). It is known for its promising biological activities due to its structural relationship with chromones, which are widely recognized as privileged scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiochroman-4-one is generally synthesized using a substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to give 3-(phenylthio)-propanoic acids. This is followed by intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones in moderate yields . Another method involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid and cyclization of acrylates obtained from thiophenols and propiolates .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and conditions such as thiophenol, β-halopropionic acids, and Friedel-Crafts acylation makes these methods feasible for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Thiochroman-4-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Vilsmeier-Haack reagent can be used for formylation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Formylated derivatives and other substituted products.
Scientific Research Applications
Synthesis of Thiochroman-4-one Derivatives
This compound can be synthesized through several methods, including:
- Substitution Reactions : Thiophenol reacts with β-halopropionic acids or β-butyrolactones, leading to the formation of this compound derivatives via intramolecular Friedel-Crafts acylation. This method yields moderate amounts of the desired products .
- Direct Reactions : A more efficient one-step synthesis involves the reaction of α,β-unsaturated acids with thiophenol in the presence of methanesulfonic acid, although this method typically yields lower quantities .
Biological Activities
This compound and its derivatives exhibit a range of biological activities:
Antimicrobial Activity
Recent studies have highlighted the antibacterial and antifungal properties of this compound derivatives. For instance:
- A series of novel derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties demonstrated significant antibacterial activity against Xanthomonas oryzae and Xanthomonas axonopodis, with EC50 values of 24 μg/mL and 30 μg/mL respectively .
- Another study reported that certain derivatives showed an inhibition rate of 69% against Botrytis cinerea, outperforming traditional antifungal agents like carbendazim .
Antileishmanial Activity
This compound derivatives bearing vinyl sulfone moieties have been shown to possess high antileishmanial activity against Leishmania panamensis, with selectivity indices exceeding 100 . The most effective compounds had EC50 values below 10 μM, indicating potent activity with low cytotoxicity towards human macrophages .
Case Study 1: Antileishmanial Activity
In a systematic evaluation of this compound derivatives for antileishmanial activity, compounds with specific substitutions (e.g., vinyl sulfones) were identified as highly effective. The study established structure-activity relationships that guided further modifications to enhance efficacy and reduce toxicity .
Case Study 2: Antifungal Properties
A recent investigation into novel this compound derivatives revealed their potential as antifungal agents. The incorporation of specific functional groups significantly improved their bioactivity against various fungal pathogens, suggesting a promising avenue for developing new antifungal therapies .
Table 1: Summary of Biological Activities of this compound Derivatives
Mechanism of Action
The mechanism of action of thiochroman-4-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, this compound derivatives with a vinyl sulfone moiety exhibit high antileishmanial activity by targeting intracellular amastigotes of Leishmania panamensis . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Thiochroman-4-one is structurally similar to other sulfur-containing heterocyclic compounds such as thiochromones and thioflavones. These compounds share a similar core structure but differ in their substituents and specific biological activities . For example:
Thiochromones: These compounds have a sulfur atom replacing the oxygen atom in chromones, leading to different reactivity and biological properties.
This compound stands out due to its unique combination of biological activities and synthetic versatility, making it a valuable compound in medicinal chemistry and organic synthesis.
Biological Activity
Thiochroman-4-one, a compound belonging to the thiochroman family, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, focusing on its potential as an antileishmanial agent, antimicrobial properties, and its mechanisms of action against various pathogens.
Overview of this compound
This compound is characterized by a fused thiochromene and ketone structure. Its derivatives have been explored for their biological activities, particularly in medicinal chemistry. The compound exhibits promising effects against several tropical diseases, including leishmaniasis and malaria.
Antileishmanial Activity
Recent studies have highlighted the antileishmanial properties of this compound derivatives, particularly those modified with vinyl sulfone moieties. These compounds demonstrated significant efficacy with EC50 values below 10 μM and a high selectivity index (SI) over 100 in comparison to standard treatments.
Key Findings:
- Compounds 4h, 4j, 4l : Showed the highest antileishmanial activity with EC50 values under 10 μM and SI values exceeding 100, indicating low cytotoxicity towards human macrophages (U-937) .
- The presence of vinyl sulfones was crucial; their removal led to decreased activity .
Antimicrobial Properties
This compound and its derivatives have been tested for antimicrobial activity against various bacterial strains. Notably, pyrazole derivatives exhibited strong inhibition against Bacillus subtilis and Pseudomonas fluorescens.
Summary of Antimicrobial Activity:
Compound Type | Target Organisms | Activity (EC50) |
---|---|---|
Pyrazole Derivatives | Bacillus subtilis | Most effective inhibitor |
Thiochroman Derivatives | Xanthomonas oryzae | EC50: 24 μg/mL |
Xanthomonas axonopodis | EC50: 30 μg/mL | |
Botrytis cinerea | Inhibition rate: 69% |
These findings suggest that structural modifications can significantly enhance the antimicrobial potency of thiochroman derivatives .
The mechanisms underlying the biological activities of this compound derivatives are complex and involve interactions at the molecular level. For instance:
- Allosteric Modulation : The core structure acts as an allosteric modulator affecting key metabolic pathways in parasites like Leishmania. It interacts with amino acids critical for enzyme function, leading to metabolic disruption .
- Reactive Oxygen Species (ROS) Generation : Compounds such as naphthoquinones derived from thiochroman structures have been shown to induce oxidative stress in target cells, enhancing their antiparasitic effects .
Case Studies
- Leishmaniasis Treatment : A study synthesized multiple this compound derivatives, evaluating their effectiveness against Leishmania panamensis. Compounds bearing specific substituents showed enhanced activity with low cytotoxicity .
- Antibacterial Efficacy : Research into pyrazole derivatives revealed significant antibacterial effects against gram-positive bacteria, indicating potential as a therapeutic agent in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are common synthetic routes for thiochroman-4-one derivatives?
this compound derivatives are typically synthesized via nucleophilic addition of thiophenols to α,β-unsaturated carboxylic acids, followed by cyclization. For example, iodine (I₂) or tetrabutylammonium fluoride (TBAF) catalyzes solvent-free reactions between 4-fluorothiophenol and trifluoromethylcinnamic acid, yielding fluorinated derivatives (e.g., 6-fluoro-2-methylthis compound) with ~53–90% yields after purification via silica gel chromatography . Cyclization often employs methanesulfonic acid or H₂SO₄ under controlled temperatures (50–60°C) .
Q. How is the antileishmanial activity of this compound derivatives assessed in vitro?
Activity is evaluated using infected U-937 human monocytes (e.g., Leishmania panamensis GFP-tagged amastigotes). Compounds are incubated with infected cells for 72 hours, and parasite burden is quantified via flow cytometry. Dose-response curves are generated using concentrations ranging from 3.125–200 µg/mL, with EC₅₀ values calculated via Probit analysis. Amphotericin B is used as a positive control .
Q. What spectroscopic techniques are used to characterize this compound derivatives?
Nuclear magnetic resonance (¹H/¹³C NMR) confirms substituent positions and ring structure, while infrared (IR) spectroscopy identifies functional groups like α,β-unsaturated carbonyls (peaks at ~1677–1679 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+ for C₁₆H₁₁F₄OS: 327.0467) .
Q. What are the key considerations in designing cytotoxicity assays for this compound compounds?
Cytotoxicity is assessed using human monocytes (U-937 cells) via MTT assays. Cells are exposed to compounds for 72 hours, and viability is measured by mitochondrial reduction of MTT to formazan. LC₅₀ values (concentration killing 50% of cells) are determined using linear regression. Controls include amphotericin B (cytotoxic reference) and untreated cells .
Advanced Research Questions
Q. How do structural modifications influence the antileishmanial activity of this compound derivatives?
Electron-withdrawing groups (e.g., -CF₃, -NO₂) at the phenyl ring’s para position enhance activity, while fluorination at C6 improves selectivity (e.g., compound 4j , EC₅₀ = 3.14 µM). The α,β-unsaturated carbonyl moiety and sulfone groups are critical for binding, likely via covalent interactions with parasite cysteine proteases .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?
Probit analysis is standard for calculating EC₅₀/LC₅₀, transforming sigmoidal dose-response curves into linear models. Data are validated through repeated experiments (n ≥ 2), with results expressed as mean ± SD. Nonlinear regression (e.g., GraphPad Prism) may also model inhibition percentages .
Q. What challenges exist in the cyclization steps of this compound synthesis, and how can they be addressed?
Cyclization failures occur with strong acids (H₂SO₄, AlCl₃) due to side reactions. Optimizing dehydrating agents (e.g., methanesulfonic acid at 60°C) and reaction times (2–24 hours) improves yields. Pre-forming acyl chlorides before Friedel-Crafts acylation can bypass steric hindrance in bulky derivatives .
Q. How to optimize reaction conditions for high-yield synthesis of fluorinated this compound derivatives?
Fluorinated derivatives require iodine catalysis in solvent-free conditions (50°C, 24 hours) to promote thiol-ene addition. Post-reaction purification via acid-base extraction (NaHCO₃ wash, HCl acidification) removes unreacted thiophenols. Silica gel chromatography with hexane:EtOAc (4:1) enhances purity (e.g., 90% yield for 6-fluoro-2-methylthis compound) .
Q. How does the presence of sulfone groups affect the biological activity of this compound derivatives?
Sulfone derivatives (e.g., 1,1-dioxides) exhibit enhanced antileishmanial activity due to increased electrophilicity, enabling nucleophilic attack by parasite enzymes. For example, sulfone-containing 3b showed higher selectivity indices (>173) compared to non-oxidized analogs .
Q. What computational tools support structure-activity relationship (SAR) studies for this compound derivatives?
Molecular docking (e.g., AutoDock Vina) predicts interactions with Leishmania targets like trypanothione reductase. Density functional theory (DFT) calculations analyze electronic effects of substituents, correlating with experimental EC₅₀ values. These methods guide rational design of high-selectivity derivatives .
Methodological Notes
Properties
IUPAC Name |
2,3-dihydrothiochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQSWZMJOGOPAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188762 | |
Record name | Thiochroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3528-17-4 | |
Record name | Thiochromanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3528-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thiochroman-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiochroman-4-one | |
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Record name | Thiochroman-4-one | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.499 | |
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Synthesis routes and methods
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